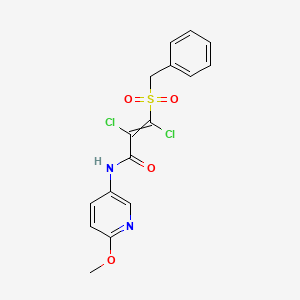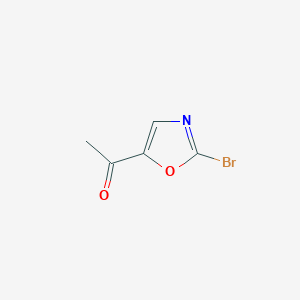
Neodymium(Iii) 2,4-Pentanedionate (Reo)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodymium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate is a coordination compound that involves neodymium ions complexed with acetylacetonate ligands. This compound is known for its unique properties and applications in various fields, including materials science and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of neodymium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate typically involves the reaction of neodymium salts with acetylacetone in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The general reaction can be represented as follows:
NdCl3+3C5H8O2→Nd(C5H7O2)3+3HCl
Industrial Production Methods
In industrial settings, the production of neodymium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Neodymium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: Reduction reactions can convert the neodymium(3+) ion to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield neodymium(IV) species, while reduction may produce neodymium(II) complexes.
Wissenschaftliche Forschungsanwendungen
Neodymium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological systems.
Industry: Utilized in the production of advanced materials, such as high-performance magnets and luminescent materials.
Wirkmechanismus
The mechanism of action of neodymium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate involves the coordination of the neodymium ion with the acetylacetonate ligands. This coordination stabilizes the neodymium ion and allows it to participate in various catalytic and chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cobalt(II) acetylacetonate
- Titanium diisopropoxide bis(acetylacetonate)
- Copper(II) acetylacetonate
- Scandium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate
Uniqueness
Neodymium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate is unique due to its specific coordination environment and the properties imparted by the neodymium ion. Compared to other metal acetylacetonates, it exhibits distinct magnetic and catalytic properties, making it particularly valuable in applications requiring these characteristics.
Eigenschaften
Molekularformel |
C15H21NdO6 |
|---|---|
Molekulargewicht |
441.56 g/mol |
IUPAC-Name |
neodymium(3+);4-oxopent-2-en-2-olate |
InChI |
InChI=1S/3C5H8O2.Nd/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3 |
InChI-Schlüssel |
BDEXOUZTFQVNOF-UHFFFAOYSA-K |
Kanonische SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Nd+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


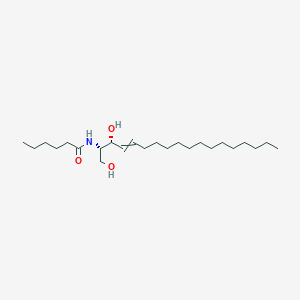

![N-[(1Z)-1-chloro-1-(2-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12435246.png)
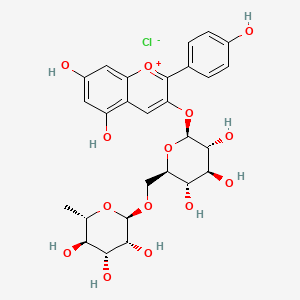
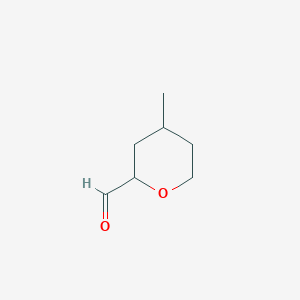
![1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine](/img/structure/B12435263.png)

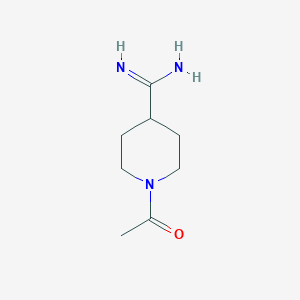
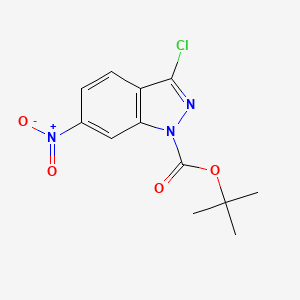

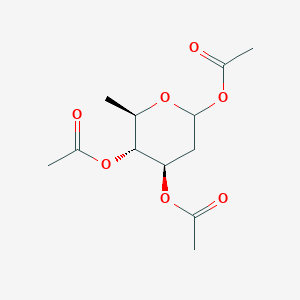
![N'-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide](/img/structure/B12435297.png)
